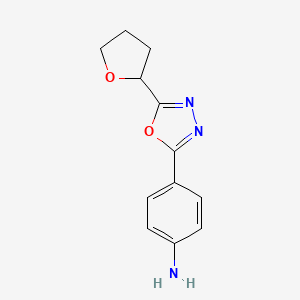

4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

4-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]aniline |

InChI |

InChI=1S/C12H13N3O2/c13-9-5-3-8(4-6-9)11-14-15-12(17-11)10-2-1-7-16-10/h3-6,10H,1-2,7,13H2 |

InChI Key |

YSWGWFFWXVBSEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C2=NN=C(O2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline typically involves a multi-step process. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the oxadiazole intermediate. Finally, the aniline group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

Scientific Research Applications

The applications of 4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline span several domains:

Medicinal Chemistry

Research indicates that compounds containing oxadiazole rings exhibit significant biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells. For instance, similar compounds have demonstrated efficacy against glioblastoma cell lines .

- Antidiabetic Activity : In vivo studies using model organisms have indicated potential for lowering glucose levels, making these compounds candidates for diabetes treatment .

Organic Synthesis

As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to tailor specific properties for desired applications.

Material Science

The compound's unique structural properties make it suitable for developing advanced materials such as:

- Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.

- Coatings : Its chemical stability and resistance to degradation make it a candidate for protective coatings in industrial applications.

Mechanism of Action

The mechanism of action of 4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound A is distinguished by its tetrahydrofuran-2-yl substituent. Key analogs include:

- 4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline (): Replaces tetrahydrofuran with a furan ring, introducing aromaticity and planar geometry. This alters electronic properties (e.g., increased π-conjugation) and may reduce steric hindrance compared to the saturated tetrahydrofuran .

- 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline (): Features a chloro substituent, enhancing lipophilicity and electron-withdrawing effects, which could influence reactivity and binding affinity .

Physical and Spectral Properties

Data from and highlight trends in physical properties:

Key Observations :

Stability and Reactivity

- Light Sensitivity: notes that methylthio-oxadiazole derivatives require protection from light, implying that Compound A’s tetrahydrofuran group may confer greater stability compared to sulfur-containing analogs .

- Solubility : The tetrahydrofuran moiety likely enhances solubility in polar solvents compared to fully aromatic analogs (e.g., naphthyl derivatives in ) .

Biological Activity

The compound 4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 231.25 g/mol. The compound features a tetrahydrofuran moiety and an oxadiazole ring, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the oxadiazole ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.

- Attachment of the tetrahydrofuran group : This step often involves specific reagents that facilitate the incorporation of the tetrahydrofuran moiety.

- Final coupling : The aniline derivative is coupled with the substituted oxadiazole to yield the final product.

Biological Activity

Research indicates that compounds containing oxadiazole rings exhibit various biological activities, including:

- Anticancer Activity : Studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-1080 (fibrosarcoma). For instance, one study reported that a related compound showed an IC50 value of 19.56 µM against HT-1080 cells, indicating significant cytotoxicity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5e | HT-1080 | 19.56 | Apoptosis via caspase activation |

| 5a | MCF-7 | 10.38 | Induction of apoptosis |

- Antiviral Activity : While some oxadiazole derivatives have been evaluated for antiviral properties against SARS-CoV-2, results showed no significant activity with EC50 values exceeding 100 µM .

The proposed mechanism of action for this compound involves:

- Enzyme Interaction : The oxadiazole ring may interact with specific enzymes or receptors, inhibiting their function.

- Caspase Activation : Induction of apoptosis has been linked to caspase activation and cell cycle arrest at the G2/M phase in certain cancer cell lines .

- Mitochondrial Pathway : The compound may also affect mitochondrial membrane potential, leading to cell death through a mitochondrial-mediated pathway .

Case Studies

Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:

- Cytotoxicity Studies : A series of compounds were tested against multiple cancer cell lines, showing varying degrees of cytotoxicity and mechanisms involving apoptosis .

- Molecular Docking Studies : These studies suggest that structural modifications can enhance binding affinity to target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 4-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline, and how can yield be improved?

- Methodology :

- Step 1 : Start with 4-acetamidobenzoic acid and furan-2-carbohydrazine. Cyclize via reflux in ethanol (20 mL) with catalytic acid to form the oxadiazole core .

- Step 2 : Hydrolyze the acetamide group using NaOH (2M) under reflux to yield the aniline derivative.

- Optimization :

- Solvent choice : Ethanol provides higher yields (~75%) compared to methanol due to better solubility of intermediates .

- Light sensitivity : Protect reactions from light using foil-covered vessels to prevent decomposition .

- Yield Improvement : Use stoichiometric control (1:1 molar ratio of reactants) and purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key data should be observed?

- Key Techniques :

- ¹H/¹³C NMR : Look for aromatic protons (δ 6.8–7.5 ppm) and oxadiazole ring carbons (δ 155–165 ppm). For tetrahydrofuran, expect protons at δ 1.7–2.1 (methylene) and δ 3.6–4.0 (ether oxygen) .

- IR Spectroscopy : Confirm NH₂ stretches (~3400 cm⁻¹) and oxadiazole C=N (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what targets are plausible?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding with enzymes like COX-2 or kinases. The tetrahydrofuran moiety may enhance solubility, improving bioavailability .

- ADMET Prediction : Tools like SwissADME assess logP (~2.5) and bioavailability scores (>0.55), indicating moderate membrane permeability .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

- Root Cause Analysis :

- Impurities : Check for residual solvents (e.g., ethanol) via GC-MS.

- Regioisomerism : Use 2D NMR (HSQC, HMBC) to confirm connectivity of the tetrahydrofuran and oxadiazole groups .

- Mitigation :

- Standardize reaction conditions (temperature, time) and validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies enhance the stability of this compound during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.